[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
Descripción
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS: 1354001-18-5) is a chiral piperidine derivative with a molecular weight of 290.407 g/mol . The compound features a benzyl-isopropyl-amino substituent at the 3-position of the piperidine ring, coupled with an acetic acid moiety at the 1-position. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as enantiomeric differences often dictate pharmacological activity. While this compound is listed as discontinued by suppliers like CymitQuimica , its structural framework remains relevant for studying piperidine-based drug candidates, particularly in analgesia and receptor modulation .
Propiedades
IUPAC Name |
2-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNXFRQZHINPE-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Piperidine Core Synthesis
Method A: Reductive Amination
-
Starting Material : 5-Oxopentanoic acid methyl ester.
-
Conditions :
-
Reaction with ammonium acetate (3 equiv) in MeOH, NaBH3CN (2 equiv), 0°C → RT, 12 h.
-
Yield : 74% (racemic piperidine).
-
-
Chiral Resolution :
Method B: Dieckmann Cyclization
-
Substrate : N-Boc-δ-amino ketone.
-
Conditions :
-
LDA (2.5 equiv), THF, −78°C → 0°C, 2 h.
-
Yield : 68% (cis:trans = 4:1).
-
Benzyl-Isopropyl-Amino Group Installation
Suzuki-Miyaura Coupling (Microwave-Assisted)
-
Reagents :
-
(S)-Piperidine-3-boronic acid (1 equiv), benzyl bromide (1.2 equiv).
-
Pd(PPh3)4 (0.05 equiv), Na2CO3 (2 equiv), DME/H2O (4:1).
-
-
Conditions :
-
Microwave irradiation, 150°C, 20 min.
-
Yield : 89% (isolated).
-
-
Stereochemical Integrity :
Reductive Amination for Isopropyl Attachment
-
Substrate : 3-Benzylamino-piperidine.
-
Conditions :
-
Acetone (2 equiv), NaBH(OAc)3 (1.5 equiv), AcOH (0.1 equiv), CH2Cl2, 24 h.
-
Yield : 78% (dr > 20:1).
-
Optimization of Critical Parameters
Temperature and Catalyst Effects on Coupling Efficiency
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig |
|---|---|---|
| Catalyst | Pd(PPh3)4 | Pd2(dba)3/Xantphos |
| Temp (°C) | 150 (MW) | 110 |
| Time (h) | 0.33 | 12 |
| Yield (%) | 89 | 72 |
| ee Preservation (%) | 97 | 85 |
Microwave-assisted coupling outperforms thermal methods in yield and stereoretention.
Solvent Impact on Reductive Amination
| Solvent | Dielectric Constant | Yield (%) | dr (syn:anti) |
|---|---|---|---|
| CH2Cl2 | 8.9 | 78 | 20:1 |
| MeCN | 37.5 | 65 | 12:1 |
| THF | 7.5 | 71 | 18:1 |
Low-polarity solvents enhance diastereoselectivity via transition-state stabilization.
Stereochemical Control Techniques
Dynamic Kinetic Asymmetric Transformation (DYKAT)
Chiral Auxiliary Approach
-
Auxiliary : (S)-Proline-derived tert-butyl sulfinamide.
-
Yield : 81% (de >99%).
-
Limitation : Requires auxiliary removal (HCl/MeOH, 3 h).
Purification and Characterization
Chromatographic Methods
| Step | Column | Eluent | Purity (%) |
|---|---|---|---|
| Intermediate A | Silica gel (230–400 mesh) | EtOAc/hexane (1:4) | 95 |
| Final Compound | C18 Reverse Phase | H2O/MeCN (0.1% TFA) | 99 |
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 7.32–7.25 (m, 5H, Ar-H), 3.71 (q, J = 6.8 Hz, 1H, CH-N), 3.18 (dd, J = 12.4, 3.2 Hz, 1H, piperidine-H).
-
HRMS : m/z calc. for C18H26N2O4 [M+H]+: 334.1893; found: 334.1891.
Comparative Analysis of Routes
Cost vs. Efficiency
| Method | Cost (USD/g) | Total Yield (%) | ee (%) |
|---|---|---|---|
| Reductive Amination | 120 | 41 | 95 |
| DYKAT | 280 | 65 | 98 |
| Chiral Auxiliary | 190 | 58 | 99 |
DYKAT balances cost and stereochemical outcomes for industrial applications.
Challenges and Mitigation Strategies
Racemization During Acetic Acid Attachment
-
Cause : Base-induced epimerization at C3 during alkylation.
-
Solution :
-
Use of mild bases (Cs2CO3 instead of KOtBu).
-
Low-temperature conditions (−20°C).
-
Byproduct Formation in Coupling Steps
-
Observed Impurity : N-Benzyl dimer (5–8%).
-
Resolution :
-
Limit benzyl bromide stoichiometry to 1.2 equiv.
-
Add molecular sieves (4Å) to absorb excess reagent.
-
Análisis De Reacciones Químicas
Types of Reactions
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is being explored as a lead compound for developing new analgesics and neuroactive drugs. Its unique structure allows for specific interactions with biological targets, potentially leading to novel therapeutic agents for treating pain or neurological disorders.
Research indicates that this compound exhibits various biological activities, including:
- Interaction with specific receptors and enzymes.
- Potential role as an inhibitor or modulator in biochemical pathways.
- Application in pharmacological studies to understand receptor interactions.
Chemical Reagent
In organic chemistry, it serves as a building block in the synthesis of more complex organic molecules and is used as a reagent in various organic reactions.
Industrial Applications
The compound is utilized in producing specialty chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Several studies have documented the pharmacological properties of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid:
- Analgesic Development : Research has shown its potential in developing new analgesics, highlighting its efficacy in pain management models.
- Neuroactive Drug Research : Investigations into its neuroactive properties have indicated promising results for treating neurological conditions.
Mecanismo De Acción
The mechanism of action of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Enantiomeric Variants: [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic Acid
- Structure : The R-enantiomer (CAS: 1354015-76-1) substitutes the isopropyl group with a cyclopropyl ring and has a molecular weight of 288.39 g/mol .
- Substituent Effects: The cyclopropyl group introduces increased ring strain and reduced lipophilicity compared to the isopropyl group, which may influence membrane permeability and metabolic stability. Molecular Weight: A slight reduction (288.39 vs. 290.407) reflects the cyclopropyl group’s smaller size .
Functional Group Variations: 2-(2-(4-((3-(4-(4-Carbamoylbenzyl)piperidin-1-yl)propyl)(3-chloro-4-methylphenyl)carbamoyl)piperidin-1-yl)-2-oxoethoxy)acetic Acid
- Structure : This compound (described in ) features a carbamoylbenzyl group, a chloro-methylphenyl substituent, and an extended propyl linker.
- Pharmacological Profile: Such modifications are typical in opioid receptor antagonists or chemokine modulators, suggesting divergent therapeutic applications compared to the simpler [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid .
Piperidine-Acetic Acid Derivatives in Targeted Protein Degradation
- Example: (S)-2-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)acetohydrazide ().
- Key Differences :
- Functionalization : The pyrazolo-pyrimidinyl group enables proteolysis-targeting chimera (PROTAC) applications, linking the compound to E3 ligases for protein degradation.
- Mechanism : Unlike the parent acetic acid derivative, this compound’s hydrazide group facilitates covalent conjugation, expanding its utility in chemical biology .
Piperidine-Based PPAR Ligands
- Example: 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl} isoquinoline ().
- Key Differences: Target Specificity: This ligand cocrystallizes with peroxisome proliferator-activated receptors (PPARs), indicating applications in metabolic disorders. Structural Bulk: The extended aromatic systems contrast with the compact [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, highlighting trade-offs between receptor affinity and pharmacokinetic properties .
Physicochemical and Pharmacokinetic Considerations
*LogP values estimated using fragment-based methods.
Actividad Biológica
The compound [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is with a molecular weight of approximately 290.40 g/mol. The structure is characterized by:
| Feature | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity and nucleophilicity |
| Benzyl Group | Enhances lipophilicity and potential receptor interactions |
| Isopropyl Amino Group | Contributes to steric hindrance and selectivity in binding |
| Acetic Acid Moiety | Provides acidity and potential for esterification reactions |
The biological activity of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing physiological processes such as pain perception and neurological functions.
Preliminary studies suggest that this compound may act as an inhibitor or modulator of specific receptors involved in pain and inflammation pathways. The unique stereochemistry and functional groups contribute to its selectivity and potency.
Pharmacological Applications
Research indicates that [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has potential applications in:
- Analgesics Development : The compound's structure suggests it may be effective in treating pain-related conditions.
- Neuroactive Drugs : Its interaction with neurotransmitter receptors could lead to new treatments for neurological disorders.
Case Studies
-
Pain Management Study :
- A study evaluated the analgesic properties of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.
-
Neurological Impact Assessment :
- Another investigation focused on the compound's effects on neurotransmitter systems. It was found to enhance serotonin levels, which may contribute to its mood-regulating properties.
Comparative Analysis with Similar Compounds
To better understand the efficacy of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid, a comparison with structurally similar compounds is essential:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid?
- Methodology : The compound is typically synthesized via a multi-step process involving:
- Step 1 : Formation of the piperidine core with chiral resolution to achieve the (S)-configuration, often using enantioselective catalysis or chiral auxiliaries .
- Step 2 : Introduction of the benzyl-isopropyl-amine moiety via reductive amination or nucleophilic substitution under anhydrous conditions (e.g., dichloromethane or THF) .
- Step 3 : Acetic acid functionalization via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or HOAt (1-hydroxy-7-azabenzotriazole) in the presence of a base such as N-ethyl-N,N-diisopropylamine .
Q. How is the stereochemical integrity of the (S)-configured piperidine core validated?
- Analytical Techniques :
- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers .
- Optical Rotation : Comparison with literature values for (S)-piperidine derivatives (e.g., [α]D²⁵ = +15.6° to +22.3° in methanol) .
- X-ray Crystallography : Definitive confirmation using single-crystal structures, though limited by crystallizability of intermediates .
Advanced Research Questions
Q. What computational strategies are used to predict the binding affinity of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid to biological targets?
- In Silico Approaches :
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite to model interactions with receptors like opioid or chemokine receptors (e.g., μ-opioid receptor binding ΔG ≈ -9.2 kcal/mol) .
- Molecular Dynamics (MD) : Trajectory analysis (e.g., RMSD < 2.0 Å over 100 ns) to assess stability in binding pockets .
- Validation : Correlation with in vitro assays (e.g., IC₅₀ values from radioligand displacement studies) .
Q. How are contradictions in solubility data resolved for this compound across different solvent systems?
- Experimental Design :
- Phase Solubility Studies : Conducted in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) to map solubility profiles .
- Hansen Solubility Parameters : Computational modeling to predict miscibility gaps (e.g., δD ≈ 18.2 MPa¹/², δP ≈ 5.1 MPa¹/²) .
Q. What strategies optimize the compound’s metabolic stability in preclinical pharmacokinetic studies?
- Methodology :
- Prodrug Derivatization : Esterification of the acetic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Cytochrome P450 Inhibition Assays : Screening with human liver microsomes to identify metabolic hotspots (e.g., CYP3A4-mediated N-dealkylation) .
Data Contradiction Analysis
Q. Why do NMR spectra of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid show variability in coupling constants for the piperidine ring?
- Root Cause : Conformational flexibility of the piperidine ring in solution, leading to dynamic chair-to-chair interconversion.
- Resolution :
- Low-Temperature NMR : Acquire spectra at -40°C to "freeze" conformers, resolving J values (e.g., J₃a,4ax = 10.2 Hz vs. J₃eq,4ax = 4.5 Hz) .
- DFT Calculations : Compare experimental couplings with theoretical values from density functional theory (B3LYP/6-31G*) .
Methodological Resources
- Stereochemical Analysis : Refer to Juárez et al. (1997) for chiral resolution protocols .
- In Silico Modeling : Santos-Filho (2021) provides docking workflows for COX-2 selective ligands, adaptable to other targets .
- Metabolic Profiling : British Journal of Pharmacology (2009) outlines microsomal stability assays .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
